![molecular formula C11H13F3O3 B2944549 (R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol CAS No. 1204344-00-2](/img/structure/B2944549.png)
(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol” is a complex organic compound. It contains a trifluoro group, a methoxybenzyl group, and a propanol group. The “®” indicates that it is the R-enantiomer of the molecule, which refers to its specific spatial configuration .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and functional groups. The presence of the trifluoro group could potentially introduce a strong electron-withdrawing effect, influencing the compound’s reactivity .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The trifluoro group is quite electronegative, which could make the compound susceptible to nucleophilic attack . The methoxybenzyl group could potentially be cleaved under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the trifluoro group could potentially increase the compound’s polarity .
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- The utility of similar compounds in catalysis is demonstrated through the synthesis of optically pure compounds via lipase-catalyzed transesterification, showcasing the potential of such molecules in enantioselective synthesis (Sakai et al., 2000).
- Osmium-catalyzed oxidation of primary alcohols, including those with structures resembling "(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol", highlights the compound's relevance in oxidation reactions, offering a pathway to aldehydes from alcohols (Miguel A. Esteruelas et al., 2011).
Organic Synthesis and Intermediate Applications
- Research indicates the compound's role as a precursor in creating complex molecules, as seen in the synthesis of diverse trifluoromethyl heterocycles, showcasing its versatility in organic synthesis (Mark A. Honey et al., 2012).
- The synthesis and reactivity of compounds involving the (R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol structure, as seen in the development of rhodium(II) N-triflyl azavinyl carbenes, reveal its potential as a building block for producing highly reactive intermediates useful in various chemical transformations (N. Grimster et al., 2010).
Photopolymerization Applications
- The compound's derivatives have been explored for their photoinitiating abilities under near UV or visible LED irradiation, signifying its use in photopolymerization processes. This research opens doors to novel applications in coatings and 3D printing technologies (Jing Zhang et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O3/c1-16-9-4-2-8(3-5-9)6-17-7-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZVCRBHIKWKAU-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC[C@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

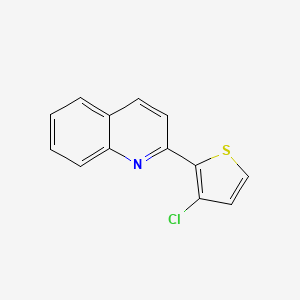

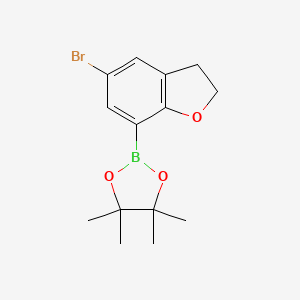
![Tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate](/img/structure/B2944473.png)
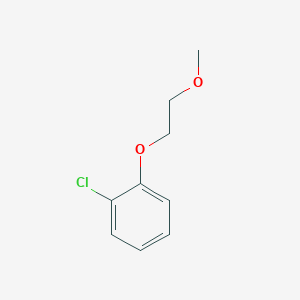
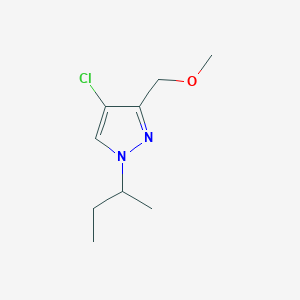
![5-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2944480.png)
![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)
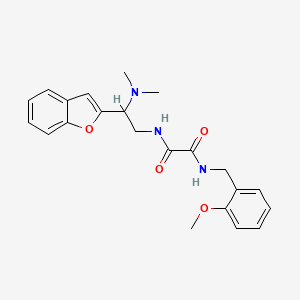
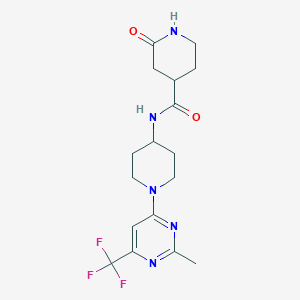
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2944484.png)

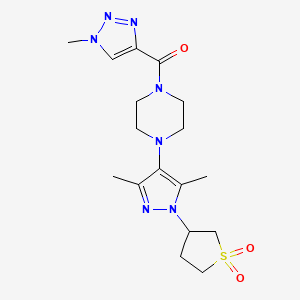
![N-[1-(3-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2944489.png)